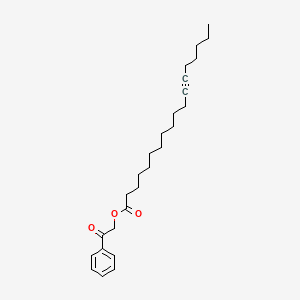![molecular formula C14H26OS5 B14376294 2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene CAS No. 89880-20-6](/img/structure/B14376294.png)
2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene is a chemical compound characterized by its unique structure, which includes multiple ethylsulfanyl groups and a sulfinyl group attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene typically involves the reaction of ethylsulfanyl-containing precursors with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction would yield a sulfide.
Applications De Recherche Scientifique
2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene involves its interaction with molecular targets and pathways within biological systems. The sulfinyl and ethylsulfanyl groups can interact with enzymes, proteins, and other biomolecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[1,1-Bis(methylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(methylsulfanyl)prop-1-ene
- 2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfonyl]-1,1-bis(ethylsulfanyl)prop-1-ene
Uniqueness
2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene is unique due to its specific combination of ethylsulfanyl and sulfinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
89880-20-6 |
|---|---|
Formule moléculaire |
C14H26OS5 |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
2-[1,1-bis(ethylsulfanyl)prop-1-en-2-ylsulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C14H26OS5/c1-7-16-13(17-8-2)11(5)20(15)12(6)14(18-9-3)19-10-4/h7-10H2,1-6H3 |
Clé InChI |
JMHKNIQYEZTUHC-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=C(C)S(=O)C(=C(SCC)SCC)C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)

![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)

methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)


